3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide
Description
3-[4-(Trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide is a synthetic propanamide derivative featuring two pharmacologically relevant substituents: a 4-(trifluoromethyl)phenyl group and a 3,4,5-trimethoxyphenylmethyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the trimethoxyphenyl group is associated with diverse biological activities, including herbicidal and receptor-modulating properties .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4/c1-26-16-10-14(11-17(27-2)19(16)28-3)12-24-18(25)9-6-13-4-7-15(8-5-13)20(21,22)23/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNUXRXQWPBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3-[4-(trifluoromethyl)phenyl]propanoic acid with 3,4,5-trimethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, it is used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The trimethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Differences :
Core Structure : Benzothiazole vs. propanamide.
Substituents : Both retain trifluoromethyl and trimethoxyphenyl groups but lack the N-benzyl linkage.
Propanamide Derivatives with Varied Substituents
Physicochemical and Functional Insights
Substituent Impact on Bioactivity
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability due to its electron-withdrawing and lipophilic nature .
- 3,4,5-Trimethoxyphenyl : Contributes to π-π stacking interactions in receptor binding (e.g., PPARγ or herbicide targets) .
Comparative Physicochemical Properties
Biological Activity
3-[4-(Trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory and anticancer effects, while presenting relevant data tables and case studies to illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.36 g/mol. The presence of trifluoromethyl and trimethoxy groups is significant for its biological activity.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to interact with various enzymes.
- Cell Signaling Modulation : The trimethoxyphenyl moiety may influence signaling pathways related to inflammation and cancer cell proliferation.
Anti-inflammatory Activity
Studies have demonstrated that compounds with similar structural motifs exhibit significant anti-inflammatory activity. For example, compounds featuring trifluoromethyl groups have been shown to inhibit the production of pro-inflammatory cytokines.
- Case Study : A related compound was tested for its ability to inhibit IL-1β-induced prostaglandin E2 (PGE2) production in murine macrophages, yielding an IC50 value of .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines.
- Table 1: Anticancer Activity Against Different Cell Lines
The compound demonstrated selective cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Mechanism : The activation of caspases leads to programmed cell death, which is crucial for eliminating malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
